N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of PI3K and disruption of the PI3K/AKT/mTOR pathway . This can lead to the inhibition of cell growth, proliferation, and survival, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that similar thiazolo[5,4-b]pyridine derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Cellular Effects
Similar thiazolo[5,4-b]pyridine derivatives have shown to inhibit PI3K, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that similar thiazolo[5,4-b]pyridine derivatives exert their effects at the molecular level by inhibiting PI3K .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps starting from commercially available substances. The thiazolo[5,4-b]pyridine core can be constructed through a series of reactions, including cyclization and annulation processes . The final compound is obtained by coupling the thiazolo[5,4-b]pyridine derivative with cyclohexanecarboxamide under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe.
Medicine: It shows promise as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives that share the same core structure but differ in their substituents. Examples include:
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
- Thiazolo[4,5-b]pyridines with various functional groups
Uniqueness
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-13-9-10-15(19-23-16-8-5-11-21-20(16)25-19)12-17(13)22-18(24)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSUCINGMKHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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